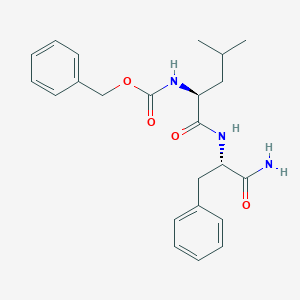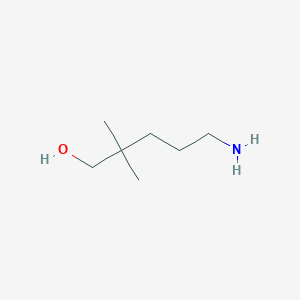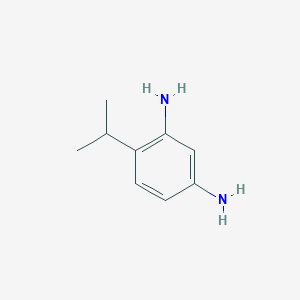
4-Isopropyl-m-phenylenediamine
Übersicht
Beschreibung
4-Isopropyl-m-phenylenediamine is a chemical compound that has been studied for its unique properties and potential applications in various fields. The compound is of interest in the synthesis of high-performance materials, electrochemical applications, and polymer science.
Synthesis Analysis
The synthesis of derivatives of m-phenylenediamine, including those substituted with isopropyl groups, involves various chemical routes aimed at introducing desired functionalities and structural characteristics. For example, Yano et al. (2003) designed and synthesized N,N,N',N'-tetraaryl-1,4-phenylenediamines as models for charged high-spin and organic mixed-valence molecular systems, showcasing unique electrochemical and spectroscopic properties compared to their m-topological isomers (Yano et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-m-phenylenediamine and its derivatives has been the subject of computational and analytical studies. For instance, Badawi et al. (2013) investigated the structural stabilities of o-, m-, and p-phenylenediamine isomers via DFT-B3LYP and ab initio MP2 calculations, providing insights into their predominant anti (transoid) structures and the influence of substituents on molecular geometry (Badawi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-Isopropyl-m-phenylenediamine are diverse and can lead to various functional materials. For example, Liu et al. (2022) developed a copper/air (O2) catalyzed four-component reaction involving o-phenylenediamines, isocyanides, and selenium powder, highlighting the compound's versatility in synthesizing complex molecular structures with high yields and good functional group tolerance (Liu et al., 2022).
Physical Properties Analysis
The physical properties of 4-Isopropyl-m-phenylenediamine derivatives, such as solubility, thermal stability, and molecular weight, have been studied extensively. Hsiao et al. (1995) synthesized aromatic polyamides and poly(amide-imide)s based on diamines with isopropylidene and/or ether linking groups, demonstrating their processability into transparent, tough, and flexible films with moderately high thermal stability (Hsiao et al., 1995).
Chemical Properties Analysis
The chemical properties of 4-Isopropyl-m-phenylenediamine derivatives are characterized by their reactivity and potential for forming various chemical bonds. Taimr and Pospíšil (1984) investigated the synergism between N-isopropyl-N′-phenyl-1,4-phenylenediamine and 2,6-dialkylphenols, shedding light on the antioxidant properties and the mechanisms of action in rubber stabilization (Taimr & Pospíšil, 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzodiazepines
Benzodiazepines are significant in the pharmaceutical industry, showing a broad spectrum of biological activities such as anticonvulsion, anti-anxiety, and sedation. 4-Isopropyl-m-phenylenediamine serves as a precursor in the synthesis of 1,4- and 1,5-benzodiazepines. Recent studies have highlighted novel synthetic strategies using o-phenylenediamine derivatives, offering a pathway to develop these compounds with enhanced efficiency and applicability (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Development of Conductive Polymers
Phenylenediamines, including 4-Isopropyl-m-phenylenediamine derivatives, are foundational in creating conductive polymers. These polymers exhibit unique properties such as electrical conductivity, redox activity, and the ability to form various functional materials. Their applications span across corrosion protection, catalysis, sensors, energy conversion devices, and water treatment. The versatility of these polymers underscores their potential in advancing materials science and engineering (Medjidov, 2022).
Nanocomposites and Electroconductivity
Research on polyphenylenediamine-based nanocomposites, particularly those incorporating noble metals, has shown significant advancements in electroconductivity and electrocatalysis. These composites, developed through methods like electrochemical deposition and self-assembly, exhibit exceptional properties. Their enhanced conductivity and electrocatalytic performance make them promising for applications in modified electrodes and rechargeable batteries (Li Xin-gui, 2008).
Applications in Biosensing and Environmental Science
Molecular imprinting techniques, particularly those utilizing phenylenediamine derivatives, have shown promise in the creation of sensors with high specificity and stability. These sensors are applicable in various fields, including pharmaceutical analysis, where they offer advantages in terms of cost, robustness, and the ability to operate under extreme conditions. The integration of 4-Isopropyl-m-phenylenediamine in the synthesis of molecularly imprinted polymers (MIPs) highlights its role in enhancing the selectivity and performance of electrochemical sensors (Bozal-Palabiyik, Erkmen, & Uslu, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDXWXPSCKSIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162021 | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-m-phenylenediamine | |
CAS RN |
14235-45-1 | |
| Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



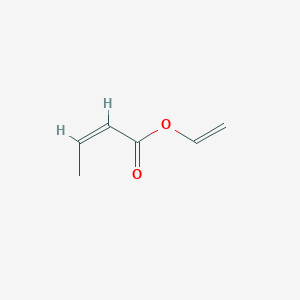
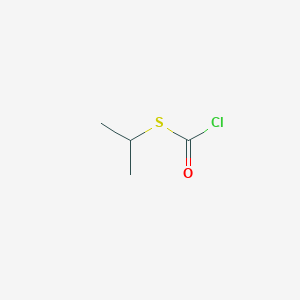
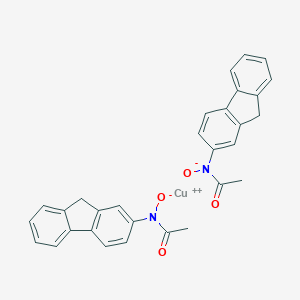
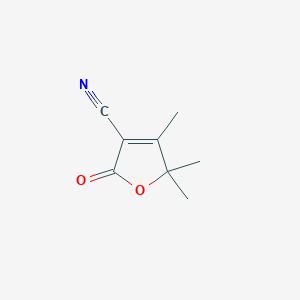
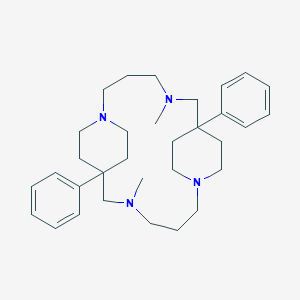
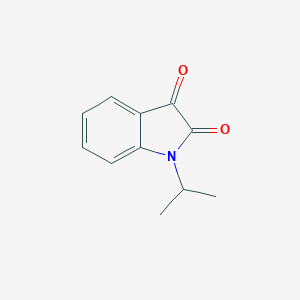
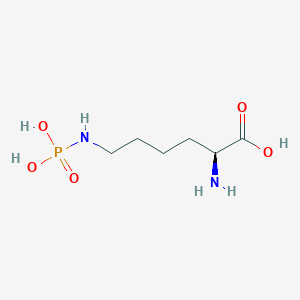

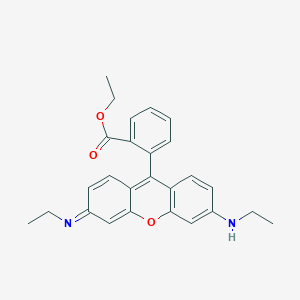
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

